molecular formula C7H12N4O B2881380 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1644041-08-6

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2881380
CAS No.: 1644041-08-6
M. Wt: 168.2
InChI Key: MRHYOJHSQNUWGF-UHFFFAOYSA-N
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Description

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazole ring substituted with an amino group, an isopropyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine with a suitable carbonyl compound, followed by functional group modifications. For instance, the reaction of hydrazine with an α,β-unsaturated carbonyl compound can form the pyrazole ring, which can then be further functionalized to introduce the amino, isopropyl, and carboxamide groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride
  • 4-amino-1-propylpyrrolidin-2-one hydrochloride
  • 4-amino-1-ethylpyrrolidin-2-one hydrochloride

Uniqueness

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, isopropyl group, and carboxamide group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-3-5(8)6(10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYOJHSQNUWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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